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molecular formula C11H9ClO B8489999 6-Chloro-3-methylnaphthalen-1-ol

6-Chloro-3-methylnaphthalen-1-ol

Cat. No. B8489999
M. Wt: 192.64 g/mol
InChI Key: ZGUQUUXGTFPNGU-UHFFFAOYSA-N
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Patent
US09284323B2

Procedure details

7-Bromo-3-methylnaphthalen-1-ol was prepared in a similar manner as 6-chloro-3-methylnaphthalen-1-ol in Example 5 except using 1-(4-bromophenyl)propan-2-one instead of 1-(3-chlorophenyl)propan-2-one. To a solution of 7-bromo-3-methylnaphthalen-1-ol (11.5 g, 48.5 mmol) in dichloromethane (145 mL) at 0° C. was added a 1 M titanium(IV) chloride solution in dichloromethane (48.5 mL, 48.5 mmol) and stirred for 20 min. Ethyl glyoxylate (50% solution in PhCH3, 10.6 mL, 53.3 mmol) was added over 15 minutes and stirred for 1 hour at 0° C. The reaction was quenched by the addition of Rochelle's salt solution and stirred at room temperature for 14 hours. The layers were separated, and the aqueous layer was extracted with CH2Cl2. The combined organic layers were dried, filtered, concentrated and purified by flash column chromatography (EtOAc/Hexanes) to provide the desired product. 1H-NMR: 400 MHz, (CDCl3) δ: 8.52 (s, 1H), 8.34 (s, 1H), 7.49 (m, 2H), 7.13 (s, 1H), 5.67 (s, 1H), 4.24 (m, 1H), 4.16 (m, 1H), 2.29 (s, 3H), 1.23 (m, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three
Quantity
145 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
48.5 mL
Type
solvent
Reaction Step Three
Name
Ethyl glyoxylate
Quantity
10.6 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1C=C2C(=CC=1)C(O)=CC(C)=C2.BrC1C=CC(CC(=O)C)=CC=1.[Br:25][C:26]1[CH:35]=[C:34]2[C:29]([CH:30]=[C:31]([CH3:37])[CH:32]=[C:33]2[OH:36])=[CH:28][CH:27]=1.[C:38]([O:42][CH2:43][CH3:44])(=[O:41])[CH:39]=[O:40]>ClCCl.[Ti](Cl)(Cl)(Cl)Cl>[Br:25][C:26]1[CH:35]=[C:34]2[C:29]([CH:30]=[C:31]([CH3:37])[CH:32]=[C:33]2[OH:36])=[CH:28][CH:27]=1.[Br:25][C:26]1[CH:35]=[C:34]2[C:29]([CH:30]=[C:31]([CH3:37])[C:32]([CH:39]([OH:40])[C:38]([O:42][CH2:43][CH3:44])=[O:41])=[C:33]2[OH:36])=[CH:28][CH:27]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C=C(C=C(C2=CC1)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(C)=O
Step Three
Name
Quantity
11.5 g
Type
reactant
Smiles
BrC1=CC=C2C=C(C=C(C2=C1)O)C
Name
Quantity
145 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Name
Quantity
48.5 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Ethyl glyoxylate
Quantity
10.6 mL
Type
reactant
Smiles
C(C=O)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 hour at 0° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of Rochelle's salt solution
STIRRING
Type
STIRRING
Details
stirred at room temperature for 14 hours
Duration
14 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (EtOAc/Hexanes)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=CC=C2C=C(C=C(C2=C1)O)C
Name
Type
product
Smiles
BrC1=CC=C2C=C(C(=C(C2=C1)O)C(C(=O)OCC)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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